molecular formula C14H12BrNO2 B8573037 3-Acetyl-5-(3-bromophenyl)-1-methylpyridin-4(1H)-one CAS No. 82129-60-0

3-Acetyl-5-(3-bromophenyl)-1-methylpyridin-4(1H)-one

Cat. No. B8573037
Key on ui cas rn: 82129-60-0
M. Wt: 306.15 g/mol
InChI Key: MUGQQTWVMRLAAC-UHFFFAOYSA-N
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Patent
US04319916

Procedure details

To 1.5 g. of 1-(3-bromophenyl)-2,4-pentanedione was added 25 ml. of N,N-dimethylformamide dimethyl acetal. The mixture was stirred at reflux temperature for 18 hours, cooled and evaporated to a thick oil under vacuum. The oil was dissolved in 500 ml. of tetrahydrofuran, and 10 ml. of 40% aqueous methylamine was added. The mixture was stirred at ambient temperature for 4 hours, and was then evaporated under vacuum. The residue was dissolved in 800 ml. of dichloromethane, and washed with 500 ml. of water. The organic layer was dried over magnesium sulfate, treated with activated charcoal, filtered and evaporated under vacuum. The solids were recrystallized twice from dichloromethane/diisopropyl ether. The solids were then chromatographed on a silica gel column with ethyl acetate as the eluting solvent. The yield was 0.8 g. of the desired product, m.p. 192°-194°. Nmr analysis in DMSOd6 showed peaks at δ7.25-8.40 (m, 6H, aromatic); 3.75 (s, 3H, N--CH3); 2.53 (s, 3H, COCH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9](=[O:14])[CH2:10][C:11](=[O:13])[CH3:12])[CH:5]=[CH:6][CH:7]=1.CO[CH:17](OC)[N:18]([CH3:20])[CH3:19]>>[C:11]([C:10]1[C:9](=[O:14])[C:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=2)=[CH:19][N:18]([CH3:20])[CH:17]=1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(CC(C)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated to a thick oil under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in 500 ml
ADDITION
Type
ADDITION
Details
of 40% aqueous methylamine was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was then evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 800 ml
WASH
Type
WASH
Details
of dichloromethane, and washed with 500 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The solids were recrystallized twice from dichloromethane/diisopropyl ether
CUSTOM
Type
CUSTOM
Details
The solids were then chromatographed on a silica gel column with ethyl acetate as the eluting solvent

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=CN(C=C(C1=O)C1=CC(=CC=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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